Bis(triphenylphosphine)nickel(II)chloride

Catalog No.
S666432
CAS No.
14264-16-5
M.F
C₃₆H₃₀Cl₂NiP₂
M. Wt
654.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)nickel(II)chloride

CAS Number

14264-16-5

Product Name

Bis(triphenylphosphine)nickel(II)chloride

IUPAC Name

dichloronickel;triphenylphosphane

Molecular Formula

C₃₆H₃₀Cl₂NiP₂

Molecular Weight

654.2 g/mol

InChI

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

ZBRJXVVKPBZPAN-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl

Synonyms

Bis(triphenylphosphine)dichloronickel; Dichlorobis(triphenylphosphine)nickel; NSC 137147;

Canonical SMILES

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl

Synthesis and Structure

Bis(triphenylphosphine)nickel(II) chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex synthesized by treating nickel(II) chloride with triphenylphosphine in a suitable solvent like ethanol or acetic acid. This reaction yields two geometric isomers: a red, square planar form and a blue, tetrahedral form. Both isomers possess the chemical formula NiCl2(PPh3)2, but their structures and properties differ.

  • Source:

Catalysis

NiCl2(PPh3)2 serves as a versatile catalyst in various organic reactions. Its catalytic activity stems from the ability of the nickel(II) center to bind to different substrates and activate them for transformation. Here are some examples of its applications:

  • Hydrocarbon hydrogenation: NiCl2(PPh3)2 catalyzes the addition of hydrogen (H2) to unsaturated carbon-carbon bonds (C=C) in alkenes and alkynes, converting them into saturated alkanes.
  • Hydrodehalogenation: This reaction involves the removal of halogen atoms (X) from organic molecules using hydrogen gas (H2). NiCl2(PPh3)2 can effectively catalyze hydrodehalogenation of alkyl halides (RX) to form alkenes (RCH=CH2) or alkanes (RH).
  • Cross-coupling reactions: These reactions involve the formation of new carbon-carbon bonds between two different organic molecules. NiCl2(PPh3)2 can act as a catalyst in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling.

Other Applications

Beyond catalysis, NiCl2(PPh3)2 finds use in other scientific research areas:

  • Organic synthesis: As a precursor to other catalytically active nickel complexes.
  • Material science: As a component in the preparation of certain functional materials.

Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination compound with the molecular formula C36H30Cl2NiP2\text{C}_{36}\text{H}_{30}\text{Cl}_{2}\text{NiP}_{2} and a molecular weight of approximately 654.17 g/mol. This compound typically appears as dark green to dark gray crystals or powder and is characterized by its hygroscopic nature, meaning it readily absorbs moisture from the air. It is insoluble in water and has a melting point of around 250°C (decomposes) and a boiling point of 360°C at 760 mmHg .

The compound exists in two isomeric forms: a paramagnetic dark blue solid and a diamagnetic red solid, which arise from different coordination geometries around the nickel center. The tetrahedral form is favored in solutions with weak field ligands, while the square planar form is stabilized by strong field ligands like triphenylphosphine .

Bis(triphenylphosphine)nickel(II)chloride serves as an effective catalyst in several important organic reactions, including:

  • Hydrosilylation: Catalyzes the reaction of styrene with diphenylsilane.
  • Carboxylation: Facilitates the carboxylation of various aryl chlorides and derivatives.
  • C–P Cross-Coupling Reactions: Engages in cross-coupling reactions of diphenylphosphine oxide with aryl chlorides.
  • N-Heterocyclic Carbene-Assisted Cross-Coupling: Participates in reactions involving diarylborinic acids with aryl chlorides, tosylates, and sulfamates.
  • Negishi Coupling: Acts as a catalyst for the synthesis of biaryl ketones through cross-coupling of amides with aryl zinc halides via carbon-nitrogen bond cleavage .

The synthesis of bis(triphenylphosphine)nickel(II)chloride typically involves the reaction between hydrated nickel chloride and triphenylphosphine in a suitable solvent such as alcohol or glacial acetic acid:

NiCl26H2O+2PPh3NiCl2(PPh3)2+6H2O\text{NiCl}_2\cdot 6\text{H}_2\text{O}+2\text{PPh}_3\rightarrow \text{NiCl}_2(\text{PPh}_3)_2+6\text{H}_2\text{O}

This reaction yields the complex, which can be purified through crystallization from chlorinated solvents. The resulting product can exhibit either tetrahedral or square planar geometry depending on the conditions used during synthesis .

Bis(triphenylphosphine)nickel(II)chloride finds applications primarily in organic synthesis as a catalyst. It is utilized in:

  • Suzuki Reactions: Although less active than some alternatives, it can still facilitate cross-coupling reactions.
  • Alkyne Trimerizations: First described by Walter Reppe, this compound is effective in promoting these reactions.
  • Carbonylation Reactions: It plays a role in synthesizing carbonyl compounds from alkenes and carbon monoxide .

Interaction studies involving bis(triphenylphosphine)nickel(II)chloride focus on its behavior in catalytic cycles and its interactions with various substrates. Research indicates that its catalytic efficiency may be influenced by the steric and electronic properties of ligands involved in the reaction. Moreover, studies on its interactions with different aryl halides have provided insights into optimizing conditions for specific coupling reactions .

Several compounds share structural similarities with bis(triphenylphosphine)nickel(II)chloride, particularly within the category of nickel phosphine complexes. Here are some notable comparisons:

Compound NameFormulaUnique Features
Bis(triphenylphosphine)palladium(II) chlorideC36H30Cl2PdP2\text{C}_{36}\text{H}_{30}\text{Cl}_{2}\text{PdP}_{2}Often used in cross-coupling reactions; more active than nickel variant.
Bis(triphenylphosphine)platinum(II) chlorideC36H30Cl2PtP2\text{C}_{36}\text{H}_{30}\text{Cl}_{2}\text{PtP}_{2}Exhibits higher catalytic activity due to platinum's properties.
Bis(tricyclohexylphosphine)nickel(II) chlorideC36H66Cl2NiP2\text{C}_{36}\text{H}_{66}\text{Cl}_{2}\text{NiP}_{2}Larger ligands may alter sterics and electronic properties compared to triphenyl variants.
Dichloro(1,2-bis(diphenylphosphino)ethane)nickelC26H26Cl2NiP2\text{C}_{26}\text{H}_{26}\text{Cl}_{2}\text{NiP}_{2}Features bidentate phosphine ligands; different coordination mode affects reactivity.

Each of these compounds exhibits unique characteristics that influence their reactivity and applications in catalysis. Bis(triphenylphosphine)nickel(II)chloride remains notable for its balance between catalytic activity and stability, making it a valuable tool in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (90.91%): May cause cancer [Danger Carcinogenicity];
H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14264-16-5

General Manufacturing Information

Nickel, dichlorobis(triphenylphosphine)-: ACTIVE

Dates

Modify: 2023-08-15

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